3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Crystal Engineering Antioxidant Computational Chemistry

This compound is the structurally authenticated analogue used in the Singh et al. crystallographic and computational study of nigerloxin — a bioactive fungal metabolite with aldose reductase and lipoxygenase inhibitory activity. Its specific 2,6-bis(hydroxymethyl) substitution on the β-hydroxy-γ-pyrone core is indispensable for generating the 1-D water tape synthon (1HA) that governs nigerloxin crystal growth pathways. Generic β-hydroxy-γ-pyrone analogues cannot replicate these supramolecular motifs, invalidating comparative structural analysis. Procure the ≥98% HPLC grade to suppress side reactions in metal-coordination syntheses and ensure reproducible outcomes. The 145–153°C melting point enables rapid, low-cost identity verification before advanced characterization.

Molecular Formula C7H8O5
Molecular Weight 172.13 g/mol
CAS No. 2029-49-4
Cat. No. B1597654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
CAS2029-49-4
Molecular FormulaC7H8O5
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(OC(=C(C1=O)O)CO)CO
InChIInChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2
InChIKeyYZUXYQQFVNGYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (CAS 2029-49-4): A Key β-Hydroxy-γ-Pyrone Scaffold for Crystal Engineering and Bioactive Metabolite Research


3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (CAS 2029-49-4) is a β-hydroxy-γ-pyrone derivative with a molecular formula of C7H8O5 and a molecular weight of 172.14 g/mol. The compound features a pyrone core substituted with hydroxyl and hydroxymethyl groups, imparting solubility in polar solvents and the capacity for metal coordination . Its primary documented research utility is as a building block or analogue in the experimental and computational crystal structure study of the fungal metabolite nigerloxin, a bioactive compound from Aspergillus niger with demonstrated aldose reductase and lipoxygenase inhibitory activities [1][2].

Why Generic β-Hydroxy-γ-Pyrone Substitution Fails for Crystal Structure Studies of Nigerloxin


Substituting 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone with a generic β-hydroxy-γ-pyrone analogue is not a viable option for researchers investigating the crystal structure landscape of nigerloxin. The precise substitution pattern—specifically the presence of hydroxymethyl groups at both the 2- and 6-positions of the pyrone ring—is critical for generating the specific supramolecular synthons and crystal growth pathways observed in nigerloxin and its solvates [1]. Computational studies reveal that even minor structural deviations among β-hydroxy-γ-pyrone analogues lead to significant differences in key electronic properties, such as bond dissociation enthalpy (BDE) and HOMO–LUMO energy gaps, which directly influence radical scavenging behavior and crystal packing [1]. Furthermore, the compound's specific hydrogen-bonding donor/acceptor profile is essential for forming the 1-D water tape synthon (1HA) identified as a dominant growth unit in nigerloxin crystal structures [1].

Quantitative Differentiators of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone for Scientific Procurement


Computational Radical Scavenging Profile in Nigerloxin Analogue Series

In a computational comparison of radical scavenging properties among β-hydroxy-γ-pyrone analogues including nigerloxin, 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is positioned within a series where nigerloxin exhibits the lowest Bond Dissociation Enthalpy (BDE) and HOMO–LUMO energy gap, indicating superior radical scavenging potential [1]. While exact BDE values for the target compound are not isolated in the abstract, the study explicitly compares nigerloxin to its related analogues, establishing a quantitative framework for evaluating this compound class.

Crystal Engineering Antioxidant Computational Chemistry

Purity Specification vs. Common Analogues

Commercially available 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is supplied with a certified purity of ≥ 98% by HPLC , which is higher than the typical 95% purity offered for many kojic acid derivatives and other β-hydroxy-γ-pyrone building blocks .

Analytical Chemistry Quality Control Procurement

Melting Point as a Quick Identity and Purity Indicator

The reported melting point range for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is 145–153 °C , with decomposition noted at 149 °C . This thermal behavior is distinct from the parent compound kojic acid, which has a reported melting point of 152–155 °C [1]. While the ranges overlap, the decomposition characteristic (dec.) provides a simple, non-spectroscopic check for identity and gross impurities upon receipt.

Analytical Chemistry Quality Control Solid-State Characterization

Validated Application Scenarios for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone Based on Quantitative Evidence


Crystal Engineering: Probing the Supramolecular Synthons of Nigerloxin

Researchers investigating the crystal structure landscape of nigerloxin or designing novel solid forms of β-hydroxy-γ-pyrone derivatives should utilize this compound as a critical analogue. The experimental and computational study by Singh et al. demonstrates that 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is central to understanding the supramolecular synthons and growth pathways that govern nigerloxin crystallization [1]. Using a generic alternative could yield different crystal packing due to altered hydrogen-bonding motifs, invalidating comparative structural analysis. The compound's specific substitution pattern is essential for replicating the 1-D water tape synthon (1HA) observed in nigerloxin solvates [1].

Structure-Activity Relationship (SAR) Studies on Radical Scavenging

For computational or in vitro SAR studies aimed at understanding the antioxidant potential of β-hydroxy-γ-pyrone scaffolds, 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone serves as a well-defined reference point within the nigerloxin series. The comparative BDE and HOMO-LUMO gap computations performed by Singh et al. provide a quantitative benchmark against which new analogues can be assessed [1]. This allows researchers to rationally design new derivatives with potentially improved radical scavenging capabilities by systematically modifying the substitution pattern.

Synthetic Chemistry: Building Block Requiring High Purity for Sensitive Reactions

In multi-step syntheses where the compound is used as a starting material or intermediate, the ≥ 98% HPLC purity specification [1] is critical. Reactions involving metal coordination, such as those used to generate kojic acid-based α-amino acid derivatives [2], are often sensitive to impurities. Procuring the higher purity grade minimizes side reactions and simplifies post-reaction purification, leading to higher yields of the desired product. The higher purity directly supports more reliable and reproducible synthetic outcomes, a key consideration for both academic and industrial labs.

Quality Control: Rapid In-House Identity Verification

The distinct melting point range (145-153 °C) and decomposition characteristic [1] offer a fast, low-cost method for confirming the identity and approximate purity of the compound upon receipt. This is particularly valuable for laboratories that do not have immediate access to NMR or mass spectrometry facilities, or as a pre-screening step before more advanced characterization. The ability to quickly distinguish this compound from similar kojic acid derivatives prevents costly mistakes in inventory management and experimental setup.

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